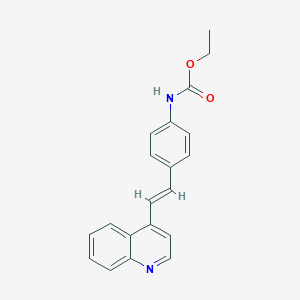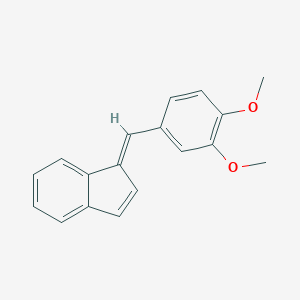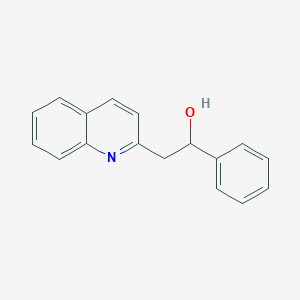
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole, commonly known as MADMI, is a synthetic indole derivative that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a member of the synthetic cannabinoids family and is closely related to JWH-018, a well-known synthetic cannabinoid.
Wirkmechanismus
MADMI acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the central nervous system. Activation of the CB1 receptor by MADMI leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, resulting in the characteristic effects of synthetic cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
MADMI has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. These effects are thought to be mediated by the activation of CB1 receptors in the brain and peripheral tissues. MADMI has also been shown to have a high binding affinity for CB1 receptors, which may contribute to its potent pharmacological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MADMI is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for investigating the pharmacology of synthetic cannabinoids. However, MADMI is also highly lipophilic and has a long half-life, which may complicate its use in laboratory experiments. Additionally, the synthesis of MADMI requires the use of hazardous chemicals and should only be performed by experienced chemists.
Zukünftige Richtungen
There are several potential future directions for research on MADMI. One area of interest is the development of new pain-relieving drugs based on the analgesic properties of MADMI. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and peripheral tissues, which may have implications for the development of new drugs for the treatment of neurological disorders. Additionally, there is a need for further research on the pharmacology and toxicology of synthetic cannabinoids, including MADMI, to better understand their potential risks and benefits.
Synthesemethoden
The synthesis of MADMI involves the reaction of 4-methylacetophenone with 2-methylindole in the presence of a Lewis acid catalyst. The resulting product is then acetylated and methylated to obtain MADMI. Although the synthesis of MADMI is relatively straightforward, it requires careful handling of hazardous chemicals and should only be performed by experienced chemists.
Wissenschaftliche Forschungsanwendungen
MADMI has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and forensic science. In medicine, MADMI has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain-relieving drugs. In pharmacology, MADMI has been used as a reference compound for the development of new synthetic cannabinoids and to investigate the mechanism of action of these compounds. In forensic science, MADMI has been used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Eigenschaften
Molekularformel |
C21H21NO3 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1-[3-acetyl-5-methoxy-2-methyl-1-(4-methylphenyl)indol-6-yl]ethanone |
InChI |
InChI=1S/C21H21NO3/c1-12-6-8-16(9-7-12)22-13(2)21(15(4)24)18-11-20(25-5)17(14(3)23)10-19(18)22/h6-11H,1-5H3 |
InChI-Schlüssel |
QZLBRQYKQNHCTB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)OC)C(=O)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)OC)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)


